4'-Demethylpodophyllotoxin 4'-Demethylpodophyllotoxin 4'-demethylpodophyllotoxin is an organic heterotetracyclic compound that is podophyllotoxin in which the methyl ether group at position 4 of the trimethoxyphenyl group has been cleaved to afford the corresponding phenol. It has a role as a metabolite. It is a furonaphthodioxole, an organic heterotetracyclic compound and a member of phenols.
4'-Demethylpodophyllotoxin is a natural product found in Dysosma pleiantha, Dysosma versipellis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 40505-27-9
VCID: VC21347165
InChI: InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19-/m0/s1
SMILES: COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
Molecular Formula: C21H20O8
Molecular Weight: 400.4 g/mol

4'-Demethylpodophyllotoxin

CAS No.: 40505-27-9

Cat. No.: VC21347165

Molecular Formula: C21H20O8

Molecular Weight: 400.4 g/mol

* For research use only. Not for human or veterinary use.

4'-Demethylpodophyllotoxin - 40505-27-9

CAS No. 40505-27-9
Molecular Formula C21H20O8
Molecular Weight 400.4 g/mol
IUPAC Name (5R,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Standard InChI InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19-/m0/s1
Standard InChI Key YVCVYCSAAZQOJI-BTINSWFASA-N
Isomeric SMILES COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O
SMILES COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
Canonical SMILES COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O

Chemical Structure and Properties

4'-Demethylpodophyllotoxin is characterized by the molecular formula C21H20O8 and a molecular weight of 400.38 g/mol . It is structurally defined as podophyllotoxin in which the methyl ether group at position 4 of the trimethoxyphenyl group has been cleaved to afford the corresponding phenol . This structural modification plays a crucial role in its biological activity profile.

Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that are important for its identification, handling, and applications. Table 1 summarizes these key properties:

PropertyValueReference
Molecular FormulaC21H20O8
Molecular Weight400.38 g/mol
Physical StateSolid (white to almost white powder or crystal)
Melting Point250-255°C
Flash Point224.4°C
Specific Rotation [α]20/D-64° to -68° (C=0.65, MeOH)
CAS Number40505-27-9

The compound's structure includes four defined stereocenters, giving it a specific absolute stereochemistry that is critical to its biological function . The stereochemistry is represented in the IUPAC name as (5R,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro(5,6-f)(1,3)benzodioxol-8-one .

Structural Characteristics

4'-Demethylpodophyllotoxin belongs to several chemical classes, including:

  • Furonaphthodioxoles

  • Organic heterotetracyclic compounds

  • Phenols

Its structure features a complex tetracyclic system with a lactone ring and multiple functional groups, including hydroxyl and methoxy substituents. The key structural difference from podophyllotoxin is the presence of a hydroxyl group at the 4' position instead of a methoxy group .

Natural Sources and Isolation

4'-Demethylpodophyllotoxin is a naturally occurring compound that has been isolated from various plant sources. It is primarily found in:

  • Podophyllum hexandrum (root)

  • Dysosma pleiantha

  • Dysosma versipellis

The compound is classified as a lignan, a class of secondary metabolites produced by plants that have shown various biological activities. Traditional isolation methods typically involve extraction from plant material followed by various purification techniques to obtain the pure compound.

Synthesis Methods

Chemical Synthesis

The synthesis of 4'-Demethylpodophyllotoxin typically involves demethylation of podophyllotoxin. Several methods have been developed for this transformation, with varying efficiencies and yields.

One patented method describes the synthesis using a combination of methanesulfonic acid and either dimethyl sulfide, D,L-methionine, or methylthioacetic acid in the presence of water . The reaction is typically conducted at temperatures between -10°C and 40°C.

The procedure can be summarized as follows:

  • Addition of podophyllotoxin (5 g, 12 mmol) to a mixture of phosphoric acid (2.5 ml), methanesulfonic acid (40 ml, 0.6 mol), and D,L-methionine (11 g, 72 mmol) at 0°C

  • Stirring for approximately 6 hours while allowing the mixture to return to room temperature

  • Pouring the reaction mixture into water and ice to precipitate the product

  • Extraction with ethyl acetate followed by washing with NaHCO3 solution

  • Drying, filtering, and evaporating the organic phase to obtain the crude product

This method reportedly yields 4.2 g (88% yield) of 4'-demethylpodophyllotoxin with a purity of 79% by HPLC analysis .

Another synthetic approach involves the use of gaseous hydrochloric acid:

  • Dissolving podophyllotoxin in a mixture of dichloromethane and ethyl ether

  • Introducing gaseous hydrochloric acid at -10°C for 15 minutes

  • Continuing stirring at this temperature for 1 hour

  • Evaporating the reaction mixture and treating with D,L-methionine and methanesulfonic acid

  • Neutralizing with BaCO3 and extracting with ethyl acetate

  • Crystallizing the product from ethyl ether

This alternative method provides a yield of approximately 52% .

Biological Activities

Anticancer Properties

4'-Demethylpodophyllotoxin has demonstrated significant anticancer activities in various studies. It has emerged as a potent anti-cancer compound, particularly effective against colorectal cancer (CRC) .

Research has shown that the compound exhibits time- and dose-dependent growth inhibition on:

  • CRC cell lines

  • Tumor organoids derived from patients

In vivo studies using a DLD1-derived xenograft model have confirmed that 4'-Demethylpodophyllotoxin effectively suppresses CRC growth, highlighting its therapeutic potential as an anti-tumor drug .

Additionally, cytotoxicity studies have demonstrated the compound's effectiveness against multiple cancer cell lines, including:

  • PC-3 (prostate cancer)

  • HeLa (cervical cancer)

  • HCT-116 (colorectal cancer)

  • HEK-293 (human embryonic kidney cells)

  • MCF-7 (breast cancer)

Research Findings

Studies on Colorectal Cancer

Recent research has focused on the potential of 4'-Demethylpodophyllotoxin as a treatment for colorectal cancer. Key findings include:

  • Effective inhibition of growth in both CRC cell lines and patient-derived tumor organoids

  • Activation of the PI3K-AKT pathway, leading to tumor cell apoptosis

  • Induction of cell cycle arrest at the G2/M phase

  • DNA damage in CRC cells

  • Suppression of tumor growth in xenograft models

These findings collectively suggest that 4'-Demethylpodophyllotoxin has significant therapeutic potential for treating colorectal cancer.

Comparisons with Etoposide

Comparative studies between etoposide and podophyllotoxin derivatives like 4'-Demethylpodophyllotoxin have revealed several important differences:

  • Podophyllotoxin derivatives, including compounds derived from 4'-Demethylpodophyllotoxin, have demonstrated higher cytotoxic activity compared to etoposide

  • These derivatives have shown effectiveness against drug-resistant cell lines

  • They can overcome etoposide resistance and cross-resistance in multidrug-resistant (MDR+) cell lines

Activity Against Drug-Resistant Cell Lines

One of the most promising aspects of 4'-Demethylpodophyllotoxin and its derivatives is their activity against drug-resistant cancer cell lines. Research has shown that these compounds can overcome:

  • Etoposide resistance

  • Cross-resistance in MDR+ cell lines

This ability to overcome drug resistance suggests that 4'-Demethylpodophyllotoxin and its derivatives may have significant potential in treating resistant tumors, addressing an important clinical challenge in cancer therapy.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator